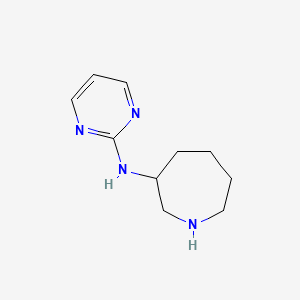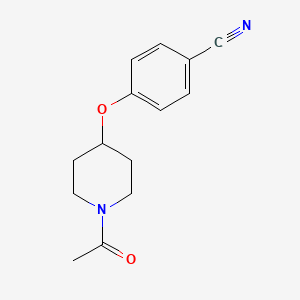![molecular formula C20H17NO4 B7463931 [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate, also known as CTK7A, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In macrophages, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro. In cancer cells, it induces apoptosis and cell cycle arrest, leading to cell death. In macrophages, it reduces the production of inflammatory cytokines, which can help to alleviate inflammation. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus type 1, suggesting its potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, its relatively simple synthesis method and high purity make it a useful tool for studying its pharmacological properties. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate. One direction is to further investigate its potential as an anticancer agent in vivo, as well as its mechanism of action in cancer cells. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent in vivo. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis method involves the condensation of 2-acetylphenol with 2-chloroquinoline, followed by reduction and acetylation to obtain the final product. The purity of the compound can be determined through various analytical techniques such as HPLC and NMR.
Wissenschaftliche Forschungsanwendungen
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in macrophages. Additionally, this compound has been found to have antiviral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
[3-hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-19(25-13(2)22)10-9-16(20(12)24)18(23)11-15-8-7-14-5-3-4-6-17(14)21-15/h3-10,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOGRVVVWRZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)



![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)

![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)